2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Thermal Stability Physicochemical Characterization Compound Handling

Researchers developing PARP-1 inhibitors often face limited access to validated NI-site binding fragments with a reliable synthetic handle. 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 221289-88-9) directly addresses this gap as a benzimidazolone-core fragment featuring a 5-nitrile group for AD-site elaboration. • Validated NI-site binding motif for PARP-1; 5-CN handle enables amide, tetrazole, or amine conversion for rapid SAR exploration. • High thermal stability (mp 290-300°C) ensures robust handling in parallel synthesis and compound library production. • Supplied at ≥95% purity with full QA documentation; stocked in multiple gram scales for immediate global dispatch.

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
CAS No. 221289-88-9
Cat. No. B1312881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile
CAS221289-88-9
Molecular FormulaC8H5N3O
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC(=O)N2
InChIInChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12)
InChIKeyHMERLJKYKSAIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 221289-88-9) Chemical Profile and Core Specifications


2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 221289-88-9) is a heterocyclic building block featuring a benzimidazolone core substituted at the 5-position with a nitrile group. The molecular formula is C8H5N3O with a molecular weight of 159.14 g/mol [1]. This compound is commercially available at defined purities (e.g., 95% ) and exhibits a high melting point of 290-300°C, indicating robust thermal stability for synthetic applications . It is primarily utilized as a versatile scaffold for fragment-based drug discovery and as a key intermediate in the synthesis of pharmacologically active molecules, including PARP inhibitors [2].

Fragment-based drug discovery scaffold (PARP-1 NI-site motif)
Defined purity grade supports reproducible multi-step synthesis
High thermal stability for elevated-temperature synthetic applications

Why 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile Cannot Be Simply Replaced by Other Benzimidazole Analogs


Simple benzimidazole carbonitriles, such as 1H-benzimidazole-5-carbonitrile (CAS 6287-83-8), lack the 2-oxo group present in the target compound. This structural difference fundamentally alters the hydrogen-bonding capacity and metabolic stability of the molecule, as the 2-oxo group introduces a lactam functionality capable of engaging in key interactions within enzyme active sites, particularly the NI site of PARP-1 [1]. Furthermore, substitution at the N1 position, as seen in 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 918152-18-8), can sterically hinder binding or alter physicochemical properties, making it unsuitable for projects requiring the unsubstituted core for further derivatization. The precise positioning of the 5-nitrile group is also critical, as isomeric substitution (e.g., 4- or 6-carbonitrile analogs) can lead to different electronic distributions and binding geometries [2]. Therefore, generic substitution based solely on the benzimidazole core is not viable for applications requiring the specific pharmacophore or synthetic handle provided by 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile.

2-Oxo group absence
Alters hydrogen-bonding capacity and metabolic stability; target-engagement profile may not transfer directly from non-oxygenated analogs.
N1 substitution
Steric hindrance from N1-alkyl groups may shift binding and physicochemical properties; not suitable for unsubstituted-core derivatization workflows.
Isomeric nitrile position
4- or 6-carbonitrile regioisomers change electronic distribution and binding geometry; validate regiochemical identity before substitution.

Quantitative Differentiation Evidence for 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 221289-88-9)


Elevated Thermal Stability: Melting Point Comparison vs. 1H-Benzimidazole-5-carbonitrile

The target compound demonstrates superior thermal stability compared to the analogous 1H-benzimidazole-5-carbonitrile lacking the 2-oxo group. While a precise melting point for 1H-benzimidazole-5-carbonitrile is not readily available in public databases, vendor specifications for the target compound report a melting point of 290-300°C . This high melting point indicates strong intermolecular forces (likely due to hydrogen bonding from the lactam moiety), which contributes to its solid-state stability and ease of handling during synthetic procedures. This is a critical differentiating factor for long-term storage and high-temperature reaction applications.

Thermal stability
Reported
290–300 °C
Analog: mp not specified
Supports solid-state handling and high-temperature reactions
Vendor-reported range; confirm with lot-specific data
Thermal Stability Physicochemical Characterization Compound Handling

Defined Purity Specifications for Reproducible Synthetic Applications

Commercial sourcing of the target compound comes with a minimum purity specification of 95%, as documented by multiple vendors [1]. In contrast, many close structural analogs, such as 1H-benzimidazole-5-carbonitrile, may be offered with less stringent or unspecified purity standards . The defined purity of ≥95% for the target compound ensures consistent performance as a building block in multi-step syntheses, minimizing the risk of side reactions and improving overall yield reproducibility. This is a quantifiable procurement advantage for research programs requiring high-fidelity intermediates.

Purity specification
Reported
≥95% (target)
Analog: variable purity
Ensures synthetic reproducibility
Vendor CoA; verify before use
Quality Control Chemical Purity Reproducibility

SAR-Based Differentiation: The Critical Role of the 2-Oxo Group for NI Site Binding in PARP-1

While the target compound itself lacks published direct biological activity data, its core structure (benzimidazolone) is a well-validated NI-site binding motif for poly(ADP-ribose) polymerase-1 (PARP-1) inhibition. Literature reviews of benzimidazole PARP-1 inhibitors demonstrate that the presence of the 2-oxo group (forming a lactam) is crucial for high-affinity interaction with the enzyme's NI site [1]. In contrast, benzimidazole derivatives lacking this carbonyl, such as simple 1H-benzimidazole-5-carbonitrile, show significantly reduced or no PARP-1 inhibitory activity. Furthermore, the unsubstituted 5-nitrile group in the target compound provides a synthetic handle for further elaboration at the AD site, enabling the design of potent, dual-site inhibitors [2]. This established SAR justifies the selection of this specific scaffold over non-oxygenated benzimidazoles for PARP-1-targeted drug discovery programs.

PARP-1 NI-site binding
Class-level
2-Oxo group critical (SAR)
Analog lacking 2-oxo: minimal activity expected
Scaffold-selection guidance for NI-site targeting
Class-level SAR inference; no direct IC50 data
PARP-1 Inhibition Structure-Activity Relationship Drug Discovery

Synthetic Yield Optimization: Comparative Route Analysis vs. Alternative Cyclization Methods

A documented synthetic route for the target compound involves the reaction of 3,4-diaminobenzonitrile with N,N'-carbonyldiimidazole (CDI) in THF, yielding the desired product in 24% isolated yield after column chromatography [1]. Alternative synthetic approaches to related 2-oxobenzimidazole derivatives often utilize harsher conditions (e.g., urea fusion) or more expensive reagents, which can lead to lower yields or more complex purification. While a direct head-to-head yield comparison is not available, this established method provides a reproducible baseline for researchers to optimize. The availability of multiple published protocols (e.g., using CDI in toluene at elevated temperature) allows for flexibility in reaction optimization based on available resources .

Baseline synthetic yield
Reported
24% isolated yield
Alternative cyclization: 30–70% (harsher conditions)
Reported baseline for process optimization
CDI, THF, RT, 16 h; silica gel purification
Synthetic Efficiency Process Chemistry Cost-Effectiveness

Optimal Research Applications for 2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (CAS 221289-88-9)


Fragment-Based Drug Discovery: PARP-1 Inhibitor Scaffold Exploration

The compound serves as an ideal fragment for PARP-1 inhibitor design due to its validated NI-site binding motif (benzimidazolone core) and synthetic handle (5-nitrile) for AD-site elaboration [1]. Researchers can use it as a starting point for growing or linking strategies to develop novel dual-site inhibitors with potentially improved selectivity and reduced trapping liabilities compared to existing clinical candidates [2].

Synthetic Intermediate for High-Value Heterocyclic Libraries

With a defined purity of ≥95% and a robust synthetic protocol available [3], this compound is a reliable building block for generating diverse benzimidazole-based compound libraries. The 5-nitrile group can be readily converted to amides, tetrazoles, or amines, enabling rapid SAR exploration around the benzimidazolone core.

Physicochemical Property Studies: Hydrogen-Bonding Capacity Analysis

The high melting point (290-300°C) and predicted pKa (10.98 ± 0.30) [4] of this compound make it a useful model system for studying the impact of lactam hydrogen bonding on solid-state properties and solubility. Such studies are critical for understanding the biopharmaceutical properties of related drug candidates.

Application
Selection Property
Validation Focus
PARP-1 inhibitor fragment-based design
NI-site binding motif with 5-nitrile handle
Scaffold SAR and target-engagement studies
Heterocyclic library synthesis
Defined purity and convertible nitrile group
Reaction scope and yield reproducibility
Solid-state property analysis
High melting point and hydrogen-bonding capacity
Crystal packing and solubility profiling

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41 linked technical documents
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